molecular formula C12H11N3O2 B14917737 4-(3-Oxopiperazine-1-carbonyl)benzonitrile

4-(3-Oxopiperazine-1-carbonyl)benzonitrile

Cat. No.: B14917737
M. Wt: 229.23 g/mol
InChI Key: QBWGTVIHFAVLBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxopiperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine derivatives with benzonitrile under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxopiperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-(3-Oxopiperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(3-Oxopiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Oxopiperazine-1-carbonyl)benzonitrile: C12H11N3O2

    Benzyl 3-Oxopiperazine-1-carboxylate: C12H14N2O3

    Methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate: C17H18N2O4

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(3-oxopiperazine-1-carbonyl)benzonitrile

InChI

InChI=1S/C12H11N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-6,8H2,(H,14,16)

InChI Key

QBWGTVIHFAVLBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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